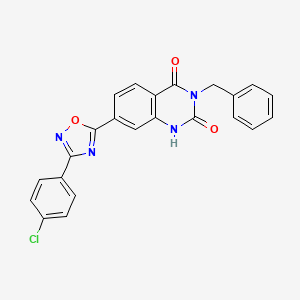
3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H15ClN4O3 and its molecular weight is 430.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure
The molecular formula of the compound is C19H18ClN3O3 with a molecular weight of approximately 359.82 g/mol. The structure features a quinazoline core substituted with a benzyl group and an oxadiazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has shown promising activity against various bacterial strains.
Research Findings
-
Antibacterial Activity : In a study evaluating the antimicrobial efficacy of several quinazoline derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated moderate to significant inhibition zones. Specifically:
- Against Staphylococcus aureus: Inhibition zone values ranged from 10 to 12 mm.
- Against Escherichia coli: A notable inhibition zone of 15 mm was recorded with a Minimum Inhibitory Concentration (MIC) of 65 mg/mL.
- Against Candida albicans: The compound exhibited an inhibition zone value of 11 mm, outperforming standard antibiotics like ampicillin .
- Mechanism of Action : The antimicrobial properties are attributed to the compound's ability to inhibit bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings .
Case Studies
Several case studies have been conducted to explore the biological activities of quinazoline derivatives:
- Case Study 1 : A comparative analysis involving various quinazoline derivatives revealed that those containing oxadiazole substituents exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The study emphasized the role of the oxadiazole ring in increasing lipophilicity and cellular permeability, contributing to improved bioactivity .
- Case Study 2 : A clinical trial assessed the effectiveness of a related quinazoline derivative in treating bacterial infections resistant to conventional antibiotics. Results indicated that patients receiving treatment with this derivative showed significant improvement in infection control compared to those on standard therapy .
Summary of Biological Activities
Propriétés
IUPAC Name |
3-benzyl-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYQWJKWXULCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














